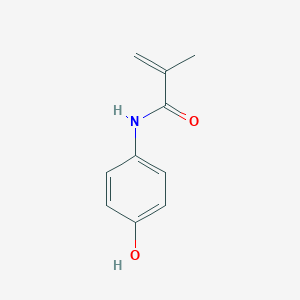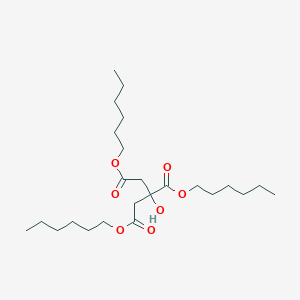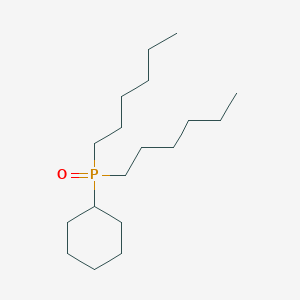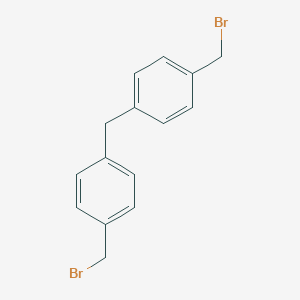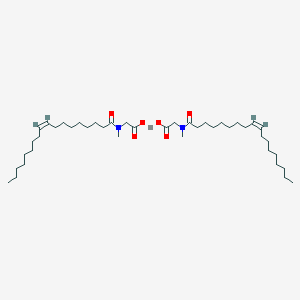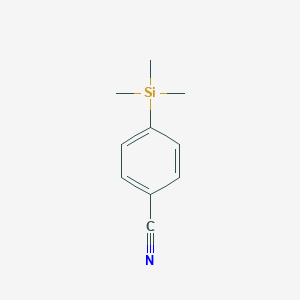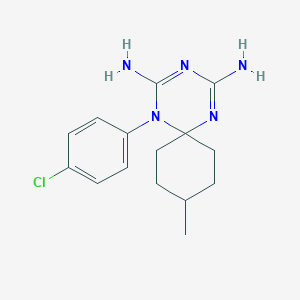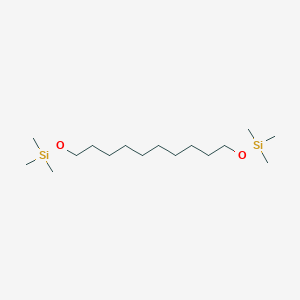
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is a compound that has been the subject of scientific research due to its unique properties and potential applications. This compound is a member of the siloxane family, which is widely used in various fields, including medicine, electronics, and materials science.
Mecanismo De Acción
The mechanism of action of 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is not fully understood, but it is believed to interact with various cellular components, including proteins and lipids. This compound has been shown to have a high affinity for certain receptors, which may play a role in its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- has a range of biochemical and physiological effects, including the ability to modulate cellular signaling pathways and alter gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is its unique chemical structure, which makes it an attractive target for research in various fields. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the high cost of this compound may limit its use in some research applications.
Direcciones Futuras
There are many potential future directions for research on 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl-. One area of interest is in the development of new materials with unique properties, particularly those with applications in electronics and energy storage. This compound may also have potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular components.
In conclusion, 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is a compound with unique properties and potential applications in various fields. The synthesis of this compound is complex, and its high cost may limit its use in some research applications. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science, drug delivery, and other fields.
Métodos De Síntesis
The synthesis of 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is a complex process that involves the reaction of a siloxane precursor with a diazomethane reagent. The reaction is typically carried out under inert conditions, using a catalyst to facilitate the reaction. The resulting product is purified using various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research is in the development of new materials, particularly those with unique mechanical and electrical properties. This compound has also been studied for its potential use in drug delivery systems, as well as in the development of new sensors and electronic devices.
Propiedades
Número CAS |
18546-99-1 |
|---|---|
Nombre del producto |
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- |
Fórmula molecular |
C16H38O2Si2 |
Peso molecular |
318.64 g/mol |
Nombre IUPAC |
trimethyl(10-trimethylsilyloxydecoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-19(2,3)17-15-13-11-9-7-8-10-12-14-16-18-20(4,5)6/h7-16H2,1-6H3 |
Clave InChI |
IOMUHFAGBHTOPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCCCCO[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCCCCCCCCCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



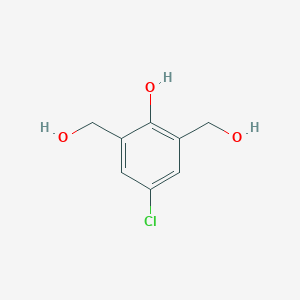
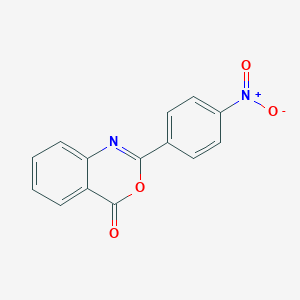
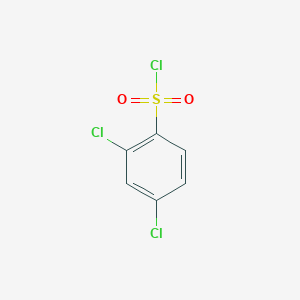
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
